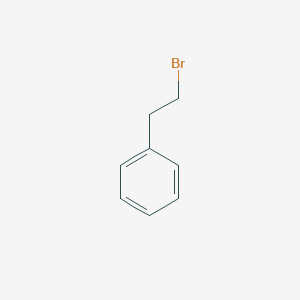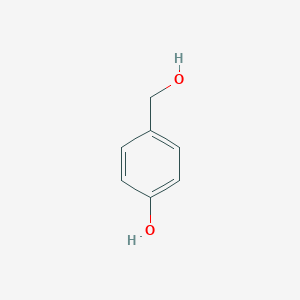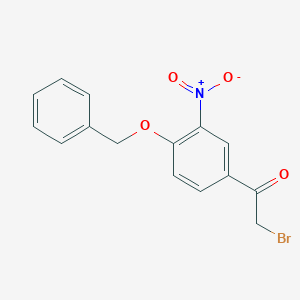
1-(4-(苄氧基)-3-硝基苯基)-2-溴乙酮
描述
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, including O-benzylation, bromination, and reduction processes. For instance, the synthesis of (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, a closely related compound, was achieved starting from 4-hydroxy-3-nitroacetophenone. This process involved O-benzylation followed by bromination and reduction, yielding the key intermediate with an overall yield of about 25% (Ji Ya-fei, 2010).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been extensively studied using various analytical techniques. For example, the crystal structure of related nitrophenyl derivatives demonstrates the impact of substituents on molecular conformation and intermolecular interactions (J. Jasinski et al., 2010).
Chemical Reactions and Properties
These compounds can undergo a range of chemical reactions, including carbopalladation, which has been used to synthesize 3,4-disubstituted 2-aminonaphthalenes. The intramolecular carbopalladation of the cyano group is a key step, showing good yields and regioselectivity (Qingping Tian et al., 2003).
Physical Properties Analysis
The physical properties, such as crystal stability and density, are crucial for understanding the behavior of these compounds under different conditions. For instance, the density of 6-nitro-tetrafuroxano[b,d,b',d']biphenyl, a compound with a somewhat related structure, was reported to be 1.80 g/cm³ (Chen Boren & Liao Zhiyuan, 1990).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the functional groups present in the molecule. Studies on similar compounds, like 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, provide insights into their structural, topological, and vibrational properties, contributing to a deeper understanding of their chemical behavior (M. V. Castillo et al., 2017).
科学研究应用
Specific Scientific Field
Pharmaceutical and Medicinal Chemistry
Summary of the Application
Compounds similar to “1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone”, specifically chalcone derivatives, have been synthesized and screened for antimicrobial activity . These compounds were synthesized by coupling with aromatic substituted aldehyde .
Methods of Application or Experimental Procedures
The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They were then screened for antimicrobial activity .
Results or Outcomes
The synthesized compounds showed antimicrobial activity, indicating their potential use in the development of new antimicrobial agents .
Catalyst in Organic Synthesis
Specific Scientific Field
Summary of the Application
Compounds similar to “1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone” have been used as a catalyst in the synthesis of organic compounds, including esters, amides, and alcohols .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The use of these compounds as catalysts has enabled the synthesis of a variety of organic compounds, expanding the possibilities in fields like drug discovery and material science .
安全和危害
属性
IUPAC Name |
2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAAKBQGBSUCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454831 | |
| Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone | |
CAS RN |
43229-01-2 | |
| Record name | 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43229-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)
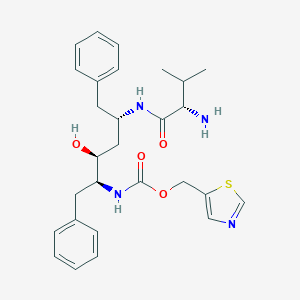
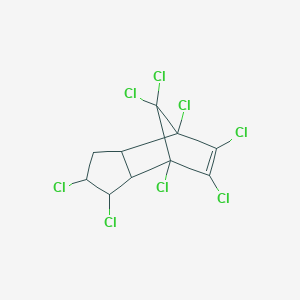
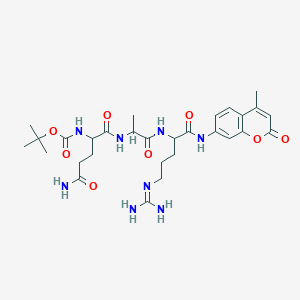
![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)
![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)
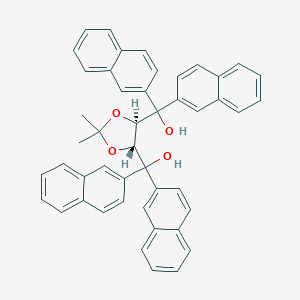
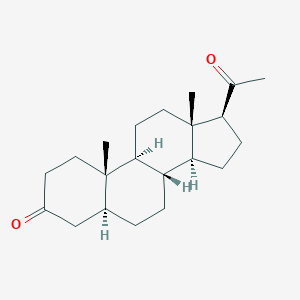


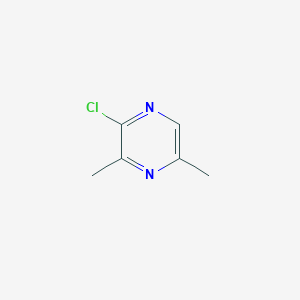
![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)
